2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H15F4N3OS2 and its molecular weight is 477.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target the yeast casein kinase of candida albicans . This kinase plays a crucial role in the growth and survival of the organism, making it a potential target for antifungal therapies .
Mode of Action
It is suggested that the compound may interact with its target through hydrophobic bonds and van der waals interactions . These interactions can stabilize the compound within the active site of the target, potentially inhibiting its function .
Biochemical Pathways
Given the potential target of the compound, it may impact pathways related to the survival and growth of candida albicans . The downstream effects of this interaction could include reduced growth and survival of the organism .
Result of Action
If the compound effectively inhibits its target, it could potentially lead to reduced growth and survival of candida albicans .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4N3OS2/c23-15-4-6-16(7-5-15)31-13-19(30)29(12-14-8-10-27-11-9-14)21-28-20-17(22(24,25)26)2-1-3-18(20)32-21/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDAKHYZWKKZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CSC4=CC=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.